molecular formula C23H23N5OS B12476360 3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B12476360
M. Wt: 417.5 g/mol
InChI Key: DJIKGWGUZDUJNE-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a [3+2] cycloaddition reaction between azides and alkynes.

    Attachment of the Sulfanyl Group: This step involves the reaction of thiols with suitable electrophiles.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the triazole moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of oxadiazoles and triazoles are often explored for their potential as pharmaceutical agents. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. The triazole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-5-(methylthio)-1,2,4-oxadiazole: Similar structure but lacks the triazole moiety.

    4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazole: Contains the triazole ring but lacks the oxadiazole ring.

    5-(4-methylphenyl)-1,2,4-oxadiazole-3-thiol: Similar structure but with a thiol group instead of the sulfanyl group.

Uniqueness

The uniqueness of 3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole lies in its combination of the oxadiazole and triazole rings, along with the sulfanyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N5OS/c1-15-7-9-17(10-8-15)21-24-20(29-27-21)14-30-23-26-25-22(28(23)2)19-12-11-16-5-3-4-6-18(16)13-19/h7-13H,3-6,14H2,1-2H3

InChI Key

DJIKGWGUZDUJNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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